Enantiomeric Purity: (S)-Enantiomer Achieves >99% ee in Commercial Specifications
Commercially available (S)-(+)-4-Phenyl-2-butanol (CAS 22148-86-3) is routinely supplied with an enantiomeric excess (ee) of 99% as determined by gas-liquid chromatography (GLC) [1]. In contrast, the racemic mixture (CAS 2344-70-9) has, by definition, an ee of 0%. The (R)-enantiomer (CAS 39516-03-5) is also available at 99% ee [2]. However, for synthetic routes requiring the (S)-configuration at the stereocenter, only the (S)-enantiomer provides the necessary stereochemical fidelity without requiring subsequent resolution steps.
| Evidence Dimension | Enantiomeric Excess (ee) |
|---|---|
| Target Compound Data | 99% ee (GLC) |
| Comparator Or Baseline | Racemic 4-phenyl-2-butanol: 0% ee; (R)-enantiomer: 99% ee (GLC) |
| Quantified Difference | 99% ee difference from racemic; equivalent purity but opposite stereochemistry to (R)-enantiomer |
| Conditions | Commercial specification; GLC analysis |
Why This Matters
The 99% ee specification ensures that procurement of (S)-(+)-4-Phenyl-2-butanol provides a stereochemically homogeneous starting material, eliminating the need for costly and time-consuming chiral resolution steps in downstream synthesis.
- [1] Krackeler Scientific. (S)-(+)-4-Phenyl-2-butanol, 97%, optical purity 99% (ee) (GLC). Catalog ALDRICH/558095. View Source
- [2] Krackeler Scientific. (R)-(−)-4-Phenyl-2-butanol, 98%, optical purity ee: 99% (GLC). Catalog ALDRICH/558109. View Source
